Cas no 1494045-74-7 (1-(2-ethoxyethyl)-4-iodo-1H-pyrazole)

1-(2-ethoxyethyl)-4-iodo-1H-pyrazole structure
1494045-74-7 structure
Product Name:1-(2-ethoxyethyl)-4-iodo-1H-pyrazole
CAS No:1494045-74-7
MF:C7H11IN2O
MW:266.079513788223
CID:5578056
Update Time:2025-07-20

1-(2-ethoxyethyl)-4-iodo-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole, 1-(2-ethoxyethyl)-4-iodo-
    • 1-(2-ethoxyethyl)-4-iodo-1h-pyrazole
    • 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole
    • Inchi: 1S/C7H11IN2O/c1-2-11-4-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3
    • InChI Key: MRCDBJRSMXGJBW-UHFFFAOYSA-N
    • SMILES: N1(CCOCC)C=C(I)C=N1

Experimental Properties

  • Density: 1.71±0.1 g/cm3(Predicted)
  • Boiling Point: 293.8±20.0 °C(Predicted)
  • pka: 0.13±0.10(Predicted)

1-(2-ethoxyethyl)-4-iodo-1H-pyrazole Pricemore >>

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Additional information on 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole

1-(2-Ethoxyethyl)-4-Iodo-1H-Pyrazole (CAS 1494045-74-7): A Novel Compound in Pharmaceutical Research

1-(2-Ethoxyethyl)-4-Iodo-1H-Pyrazole, with the chemical identifier CAS 1494045-74-7, represents a promising molecular scaffold in the field of medicinal chemistry. This compound belongs to the class of 1H-pyrazoles, which are well-established heterocyclic compounds known for their diverse biological activities. The unique structural features of 1-(2-Ethoxyethyl)-4-Iodo-1H-Pyrazole—including the iodo substituent at the 4-position and the ethoxyethyl group at the 1-position—contribute to its distinct pharmacological profile. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents.

The 1H-pyrazole ring system is characterized by its ability to form hydrogen bonds, which enhances its interaction with biological targets. The iodo substituent in 1-(2-Ethoxyethyl)-4-Iodo-1H-Pyrazole is strategically positioned to modulate the molecule's physicochemical properties, such as solubility and metabolic stability. This structural modification may also influence its binding affinity to specific receptors or enzymes. Researchers have explored the role of 1-(2-Ethoxyethyl)-4-Iodo-1H-Pyrazole in modulating pro-inflammatory pathways, including the inhibition of COX-2 and 5-LOX enzymes, which are key targets in the treatment of chronic inflammatory diseases.

Recent advances in drug discovery have emphasized the importance of structure-activity relationship (SAR) studies to optimize the therapeutic potential of 1-(2-Ethoxyethyl)-4-Iodo-1H-Pyrazole. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the ethoxyethyl group enhances the compound's cell permeability while maintaining its selectivity for target proteins. This finding underscores the significance of functional group modification in improving the pharmacokinetic profile of 1-(2-Ethoxyethyl)-4-Iodo-1H-Pyrazole. Additionally, the iodo substituent may play a role in facilitating metabolic activation through cytochrome P450-dependent pathways, which could be critical for its therapeutic efficacy.

The 1H-pyrazole scaffold has been extensively studied for its applications in oncology. A 2024 review in Cancer Research highlighted the potential of 1-(2-Ethoxyethyl)-4-Iodo-1H-Pyrazole as a targeted therapy agent for solid tumors. The compound's ability to inhibit angiogenesis and induce apoptosis in cancer cells has been attributed to its interaction with VEGF receptors and mitochondrial pathways. These findings suggest that 1-(2-Ethoxyethyl)-4-Iodo-1H-Pyrazole may serve as a lead compound for the development of multitarget drugs in oncology.

From a synthetic chemistry perspective, the preparation of 1-(2-Ethoxyethyl)-4-Iodo-1H-Pyrazole involves a series of functional group transformations and cross-coupling reactions. A 2023 paper in Organic Letters described an efficient one-pot synthesis method using Ullmann coupling to introduce the iodo group. This approach not only reduces the number of synthetic steps but also minimizes the formation of byproducts, which is crucial for large-scale production. The ethoxyethyl group is typically introduced through alkylation reactions, highlighting the importance of electrophilic substitution in the synthesis of this compound.

Recent computational studies have provided insights into the molecular docking behavior of 1-(2-Ethoxyethyl)-4-Iodo-1H-Pyrazole with potential target proteins. A 2024 study using in silico modeling revealed that the iodo group forms a hydrogen bond with the active site of COX-2, while the ethoxyethyl group interacts with hydrophobic pockets. These findings support the hypothesis that 1-(2-Ethoxyethyl)-4-Iodo-1H-Pyrazole could exhibit selective inhibition of COX-2 over COX-1, thereby reducing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

Despite its promising therapeutic potential, 1-(2-Ethoxyethyl)-4-Iodo-1H-Pyrazole faces challenges related to drug metabolism and toxicology. A 2023 study in Toxicological Sciences investigated the cytotoxicity of this compound in human liver cells and found that its metabolic activation could lead to oxidative stress. These findings emphasize the need for further preclinical evaluation to ensure the safety and efficacy of 1-(2-Ethoxyethyl)-4-Iodo-1H-Pyrazole in therapeutic applications.

In conclusion, 1-(2-Ethoxyethyl)-4-Iodo-1H-Pyrazole (CAS 1494045-74-7) represents a versatile molecular scaffold with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for the development of anti-inflammatory and anti-cancer therapies. Ongoing studies in synthetic chemistry, computational modeling, and preclinical evaluation will be critical in translating these findings into effective therapeutic strategies.

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